N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The exact mass of the compound this compound is 340.15354051 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-10-13(2)22(20-12)15(16-7-5-9-25-16)11-19-17(23)14-6-4-8-21(3)18(14)24/h4-10,15H,11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOMWARDZNEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=CN(C2=O)C)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound of considerable interest in medicinal chemistry. This compound features a pyrazole ring, a furan moiety, and a dihydropyridine structure, which contribute to its diverse biological activities. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.34 g/mol. The structural complexity arises from the combination of different heterocycles that can influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds featuring the pyrazole scaffold have shown promising results against various cancer cell lines:
These findings indicate that the compound may possess similar anticancer properties due to its structural components.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. They act by inhibiting cyclooxygenase enzymes and other inflammatory mediators. The ability to modulate inflammatory pathways makes these compounds valuable in treating inflammatory diseases.
Antimicrobial Properties
The biological activity of pyrazoles extends to antimicrobial effects. Studies have demonstrated that pyrazole derivatives can exhibit antibacterial and antifungal activities. For instance, certain substituted pyrazoles have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Some pyrazole derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Activity : The presence of furan and pyrazole rings contributes to antioxidant properties, helping to scavenge free radicals.
- Interference with Cell Signaling : By affecting various signaling pathways involved in cell proliferation and apoptosis, these compounds can induce cancer cell death.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models of breast cancer.
Q & A
Q. What are the key synthetic pathways for synthesizing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and what challenges arise during its preparation?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. A common approach uses N,N-dimethylformamide (DMF) as a solvent with K₂CO₃ as a base to facilitate alkylation or acylation steps . Challenges include controlling regioselectivity in pyrazole-functionalization and avoiding side reactions due to the reactivity of the furan ring. Temperature and solvent choice (e.g., polar aprotic solvents) are critical for optimizing yield and purity .
Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the pyrazole, furan, and carboxamide moieties. Infrared (IR) spectroscopy helps identify functional groups like carbonyl (C=O) and amine (N-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns . For purity, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, especially for detecting residual solvents or unreacted intermediates.
Q. What structural features of this compound suggest potential biological activity?
The pyrazole ring is known for diverse pharmacological interactions (e.g., kinase inhibition), while the furan moiety may contribute to π-π stacking with biomolecular targets. The carboxamide group enhances solubility and hydrogen-bonding capacity, critical for target binding .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability in the synthesis of this compound?
Design of Experiments (DoE) methodologies, such as response surface modeling, are effective for optimizing variables like temperature, solvent ratios, and catalyst loading. For example, flow-chemistry systems (e.g., continuous reactors) can enhance reproducibility and reduce side reactions by precise control of residence time and mixing . Evidence from analogous syntheses suggests yields >70% are achievable with optimized DMF/K₂CO₃ systems .
Q. How should contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. Researchers should:
Q. What computational strategies can predict the compound’s reactivity or structure-activity relationships (SAR)?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) of the pyrazole and furan rings to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations help assess binding stability with biological targets (e.g., enzymes). Coupling these with experimental SAR data (e.g., substituent variations on the pyrazole ring) enables rational design of derivatives with enhanced activity .
Q. What experimental protocols are recommended for studying the compound’s stability under physiological conditions?
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light Sensitivity: Conduct accelerated stability studies under UV/visible light exposure. Reference methods from furan-containing analogs suggest stability challenges at acidic pH due to furan ring protonation .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–90°C | Maximizes alkylation | |
| Solvent | DMF | Enhances solubility | |
| Base | K₂CO₃ (1.2 eq.) | Minimizes hydrolysis | |
| Reaction Time | 12–24 hours | Balances completion vs. side reactions |
Table 2: Common Contaminants and Detection Methods
| Contaminant | Source | Detection Method |
|---|---|---|
| Unreacted pyrazole | Incomplete coupling | HPLC (retention time: 4.2 min) |
| DMF residues | Solvent retention | GC-MS (m/z 73) |
| Oxidative byproducts | Furan degradation | LC-MS (m/z +16) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
